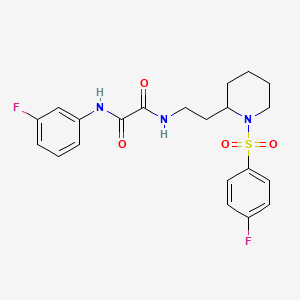

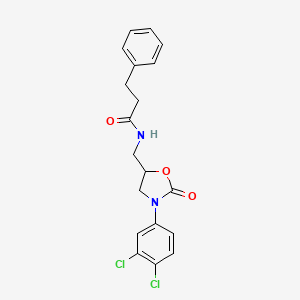

3-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

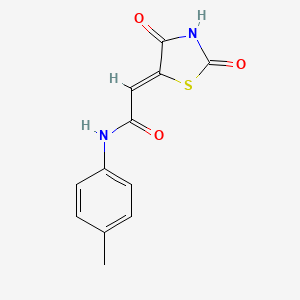

The compound is an organic molecule that contains a benzamide group, a methoxy group, and a tetrahydropyran group . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, tetrahydropyranyl ethers, which are similar to part of this compound, are commonly used in organic synthesis. They are derived from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Tetrahydropyran, for example, exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis

Tetrahydropyranyl ethers, similar to part of this compound, are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Diverse Synthetic Applications : Research has shown the versatility of tetrahydro-2H-pyran-4-yl and methoxy benzamide derivatives in synthesizing a wide range of compounds. For instance, the oxidative carbon-hydrogen bond activation and click chemistry have been employed to generate a library of substituted tetrahydropyrans, indicating the potential for creating structurally diverse molecules for further biological evaluation (Zaware et al., 2011).

Antihypertensive and Antiallergic Agents : Compounds structurally related to the query have been synthesized with the aim of developing new antihypertensive and antiallergic medications. These studies highlight the therapeutic potential of such derivatives in treating chronic conditions by modulating biological targets like potassium channels (Cassidy et al., 1992).

Pharmacological Investigations

Anti-Inflammatory and Analgesic Activities : Novel benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating the tetrahydropyran motif, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant COX-2 inhibitory activity, suggesting their potential as new therapeutic agents (Abu‐Hashem et al., 2020).

Neuroleptic Activity : Research into benzamides and their analogs has uncovered compounds with potent neuroleptic activity, indicating their usefulness in developing treatments for psychotic disorders. Such studies underscore the importance of structural diversity in discovering new drugs with fewer side effects (Iwanami et al., 1981).

Material Science Applications

- Conductive Polymers for Sensing Applications : Conductive aromatic polyamides incorporating tetrahydropyran units have been developed for modifying electrodes to detect anticancer drugs electrochemically. This research illustrates the interdisciplinary applications of these compounds, extending their utility beyond pharmacology into materials science and sensing technologies (Abdel-Rahman et al., 2023).

Eigenschaften

IUPAC Name |

3-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-18-13-4-2-3-12(11-13)15(17)16-7-10-20-14-5-8-19-9-6-14/h2-4,11,14H,5-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVVBNXCPOLFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCSC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2847418.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2847419.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)

![2-(1-Phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2847424.png)

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)